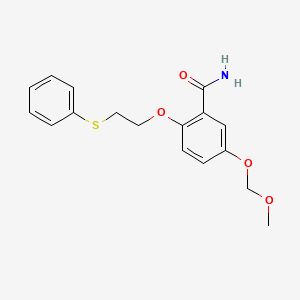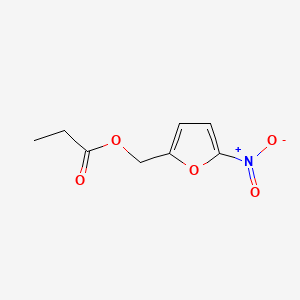
2,3,4,5-Tetra(propan-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl is an organic compound with the molecular formula C24H34 It is a derivative of biphenyl, where four isopropyl groups are attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated biphenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: The parent compound without isopropyl groups.
2,2’,3,3’-Tetramethyl-1,1’-biphenyl: A similar compound with methyl groups instead of isopropyl groups.
2,3,4,5-Tetramethyl-1,1’-biphenyl: Another derivative with methyl groups.
Propiedades
Número CAS |
29225-92-1 |
|---|---|
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-phenyl-2,3,4,5-tetra(propan-2-yl)benzene |
InChI |
InChI=1S/C24H34/c1-15(2)20-14-21(19-12-10-9-11-13-19)23(17(5)6)24(18(7)8)22(20)16(3)4/h9-18H,1-8H3 |
Clave InChI |
LXTFIEUQJZSWSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=C(C(=C1)C2=CC=CC=C2)C(C)C)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


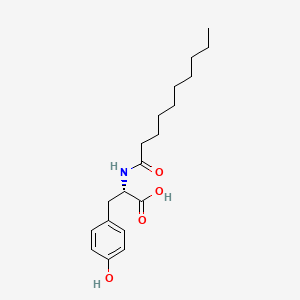
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

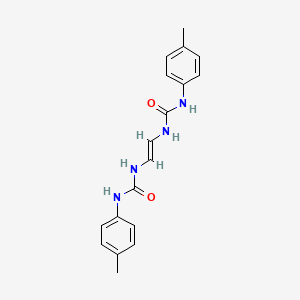

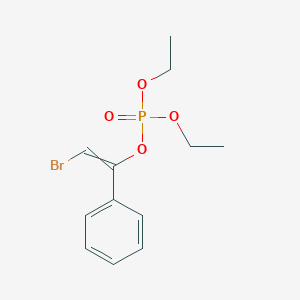
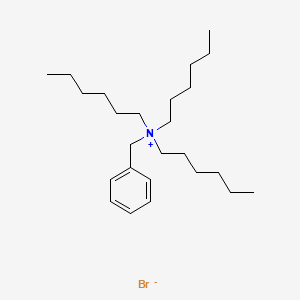
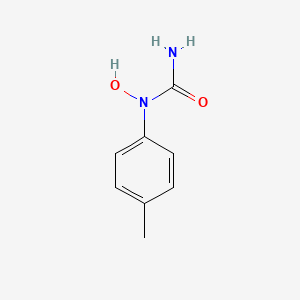
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)

